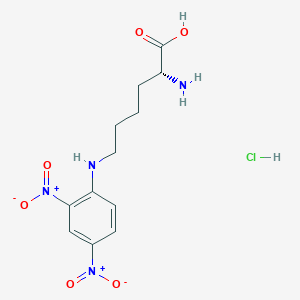

N-Epsilon-2,4-DNP-D-lysine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

118896-99-4 |

|---|---|

分子式 |

C12H17ClN4O6 |

分子量 |

348.74 |

产品来源 |

United States |

The Significance of Dinitrophenyl Dnp Derivatization in Biochemical and Immunological Research

The dinitrophenyl (DNP) group is a chemical moiety that has been instrumental in advancing biochemical and immunological research. Its utility stems from its properties as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. scbt.comsynabs.be This process of attaching a DNP group to a molecule is known as DNP derivatization.

In biochemical research, DNP derivatization is a widely used method for labeling and detecting molecules. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with carbonyl compounds to form stable derivatives that can be easily identified and quantified. synabs.be This has been crucial for the analysis of various biological samples.

In immunology, the DNP group has been a classical model hapten for studying the mechanisms of antibody production and B-cell activation. scbt.comsynabs.be When conjugated to a carrier protein, the DNP-carrier complex can be used to immunize animals and generate antibodies specific to the DNP group. These anti-DNP antibodies are valuable tools for a variety of immunoassays, including ELISA and Western blotting. scbt.com The ability of DNP to stimulate a robust and specific immune response has made it an indispensable tool for understanding the principles of humoral immunity. synabs.be

The Unique Roles of D Amino Acids in Biological Systems and Research Contexts

For a long time, it was believed that only L-amino acids were the building blocks of life. However, the discovery of D-amino acids in various organisms has challenged this view and opened up new avenues of research. D-amino acids, which are the mirror images (enantiomers) of L-amino acids, are now known to play diverse and important roles in biological systems. nih.gov

One of the most significant features of D-amino acids is their resistance to degradation by proteases, the enzymes that break down proteins and peptides. pnas.org This enzymatic stability makes peptides containing D-amino acids attractive candidates for the development of therapeutic agents with longer half-lives in the body. nih.gov

D-amino acids are found in the peptidoglycan cell walls of bacteria, contributing to their structural integrity and resistance to host defense mechanisms. nih.gov In more complex organisms, including mammals, D-amino acids have been identified in the nervous system, where they can act as neurotransmitters or neuromodulators. For example, D-serine is a co-agonist of the NMDA receptor, a key player in learning and memory.

In research, the incorporation of D-amino acids into peptides allows for the study of stereospecificity in biological interactions. By comparing the activity of an L-peptide with its D-enantiomer, researchers can gain insights into the structural requirements for receptor binding and enzyme activity. nih.govacs.org This has been particularly valuable in the design of peptide-based inhibitors and diagnostics.

An Overview of Core Academic Research Applications of N Epsilon 2,4 Dnp D Lysine Hydrochloride

Regioselective Dinitrophenylation Methods at the Lysine Epsilon-Amino Group for Probe Synthesis

The key challenge in synthesizing N-Epsilon-2,4-DNP-D-lysine is the regioselective modification of the epsilon-amino (ε-NH2) group while leaving the alpha-amino (α-NH2) group available for peptide bond formation. This requires the use of protecting groups for the α-amino and carboxyl functionalities of D-lysine.

A common strategy involves the use of an acid-labile protecting group for the α-amino group and a base-labile or hydrogenolysis-labile group for the carboxyl group. For instance, the α-amino group can be protected with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxyl group is often protected as a methyl or benzyl ester. With the α-amino and carboxyl groups protected, the ε-amino group is free to react with 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrobenzenesulfonic acid (DNBS), the common reagents for dinitrophenylation. The reaction is typically carried out under basic conditions to deprotonate the ε-amino group, enhancing its nucleophilicity.

The choice of protecting groups is critical to ensure that they remain intact during the dinitrophenylation step and can be selectively removed later. For example, the Fmoc group is base-labile and would be cleaved under the conditions required for dinitrophenylation. Therefore, an acid-labile group like Boc for the α-amino protection is more suitable.

Table 1: Protecting Group Strategies for Regioselective Dinitrophenylation of D-Lysine

| α-Amino Protecting Group | Carboxyl Protecting Group | Dinitrophenylating Reagent | Key Considerations |

| tert-Butyloxycarbonyl (Boc) | Benzyl ester (Bzl) | 2,4-Dinitrofluorobenzene (DNFB) | Boc group is stable to the basic conditions of dinitrophenylation and can be removed with acid. Bzl group is removed by hydrogenolysis. |

| Benzyloxycarbonyl (Z) | Methyl ester (Me) | 2,4-Dinitrobenzenesulfonic acid (DNBS) | Z group is removed by hydrogenolysis. Me ester is removed by saponification. |

In a study focused on the synthesis of oligo-L-lysine peptides and their mono-epsilon-DNP derivatives, researchers utilized a Merrifield solid-phase synthesis technique. nih.gov The lysine was protected at its α-function by the highly acid-labile o-nitro-phenyl-sulphenyl group and at its ε-function by the benzyloxycarbonyl group, allowing for selective deprotection and synthesis with minimal side-product accumulation. nih.gov While this study used L-lysine, the principles of selective protection and deprotection are directly applicable to the synthesis of the D-isomer.

Chemo-enzymatic methods can also offer high regioselectivity. For instance, certain proteases have been shown to be highly specific for the ε-amino group of lysine. Subtilisin Carlsberg and other bacterial proteases can be used as catalysts for the preparative synthesis of isopeptides, demonstrating their specificity for the ε-amino group. nih.gov This enzymatic approach could potentially be adapted for the regioselective introduction of a DNP-containing moiety to the ε-position of D-lysine.

Stereospecific Synthesis and Purification of D-Lysine Derivatives for Research

The production of enantiomerically pure D-lysine is the first step in the synthesis of this compound. While chemical synthesis of lysine typically results in a racemic mixture of D- and L-isomers, enzymatic methods offer a powerful approach for obtaining the pure D-enantiomer.

One such method is dynamic kinetic resolution, which combines a stereoselective enzyme with a racemase. For example, D- and L-amino acids can be produced from their corresponding amino acid amides using a D-aminopeptidase and an L-amino acid amidase, respectively, in the presence of α-amino-ε-caprolactam racemase. asm.orgresearchgate.net This allows for the complete conversion of a racemic starting material into a single enantiomer.

Another chemo-enzymatic approach involves the use of a two-enzyme cascade system to produce enantiopure D-lysine from L-lysine. mdpi.com This method first uses a racemase to convert L-lysine to a DL-racemic mixture, followed by the selective degradation of L-lysine by a lysine decarboxylase, leaving the D-lysine. mdpi.com Under optimal conditions, this method can achieve a D-lysine yield of 48.8% with an enantiomeric excess (ee) of ≥ 99%. mdpi.com

Once the DNP-D-lysine derivative is synthesized, purification is essential to remove any unreacted starting materials, reagents, and potential side products, such as the α-DNP-D-lysine isomer. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of amino acid derivatives. Reversed-phase HPLC, using a C18 column and a gradient of water and acetonitrile (B52724) with an acidic modifier like trifluoroacetic acid (TFA), is effective for separating the desired N-Epsilon-2,4-DNP-D-lysine from its isomers and other impurities. The purity of the final product can be assessed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy.

Incorporation into Peptides and Proteins for Bioconjugation Studies

This compound is a valuable building block for solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of a DNP moiety into a peptide chain. pacific.educhempep.comwikipedia.org The use of the D-isomer of lysine can significantly enhance the stability of the resulting peptide against degradation by proteases, which are typically specific for L-amino acids. nih.govnih.gov This increased stability is highly desirable for therapeutic peptides and in vivo probes.

In SPPS, the α-amino group of the incoming amino acid is protected, typically with an Fmoc group, to prevent self-polymerization. The carboxyl group is activated to facilitate peptide bond formation. For N-Epsilon-2,4-DNP-D-lysine, the α-amino group would be Fmoc-protected, allowing it to be incorporated into a growing peptide chain using standard SPPS protocols.

The incorporation of D-amino acids can influence the secondary structure of peptides. While the introduction of a single D-amino acid can sometimes be destabilizing, strategic placement can induce specific turns or conformations. researchgate.net For antimicrobial peptides, the substitution of L-lysine with D-lysine has been shown to increase serum stability while maintaining or even improving antimicrobial activity and reducing toxicity to eukaryotic cells. nih.govmdpi.com

Table 2: Impact of D-Lysine Substitution on Antimicrobial Peptide Properties

| Peptide | D-Lysine Substitution | Effect on Helical Content | Effect on Macrophage Toxicity (LD50) | Reference |

| CM15 | None | - | Low | mdpi.com |

| D3,13 | Positions 3 and 13 | ~30% reduction | ~20-fold increase | mdpi.com |

| D3,14 | Positions 3 and 14 | ~30% reduction | ~20-fold increase | mdpi.com |

| D3,7,13 | Positions 3, 7, and 13 | Further decrease | - | mdpi.com |

Preparation of this compound Conjugates for Specific Academic Applications

The DNP group of N-Epsilon-2,4-DNP-D-lysine is a widely used hapten in immunological research. nih.govnih.gov When conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), the DNP-peptide can be used to elicit a specific antibody response to the DNP moiety. thermofisher.com The use of a D-lysine linker can provide enhanced stability to the conjugate, leading to a more sustained immune response.

These DNP-conjugates are valuable tools for studying the mechanisms of antibody production, B-cell activation, and immunological tolerance. They can be used in a variety of immunoassays, including ELISA, western blotting, and flow cytometry.

In the field of cell biology, DNP-labeled peptides can be used as probes to study cellular uptake and trafficking. The DNP group can be detected using anti-DNP antibodies conjugated to fluorescent dyes or enzymes. The increased resistance of D-lysine containing peptides to proteolysis makes them particularly suitable for these studies, as they are less likely to be degraded within the cell.

Furthermore, in the context of antimicrobial peptide research, the substitution of L-lysine with D-lysine in phylloseptin-TO2, a peptide from the skin secretion of Phyllomedusa tomopterna, has been shown to enhance antimicrobial efficacy and result in a higher therapeutic index. qub.ac.uk Specifically, analogues with D-lysine demonstrated significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with reduced haemolytic activity and cytotoxicity. qub.ac.uk

Methodologies for Quantification of Available Lysine in Biological and Food Matrices for Research

One of the most significant applications of DNP derivatization is in the quantification of "available" lysine in proteins. Lysine is an essential amino acid, but its nutritional value can be compromised during food processing and storage when its free ε-amino group reacts with other molecules, rendering it biologically unavailable. oup.com Direct chemical methods that target this specific amino group are crucial for accurate nutritional assessment. oup.comgoogle.com

The most established method for determining available lysine involves derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. google.comnih.govstackexchange.com The protocol is based on the reaction of FDNB with the free ε-amino groups of lysine residues within an intact protein. nih.govstackexchange.com This reaction forms a stable N-ε-dinitrophenyl-lysine (ε-DNP-lysine) derivative. nih.gov

The general procedure involves the following steps:

A protein-containing sample is suspended in a bicarbonate solution, often with ethanol (B145695) added to help denature the proteins for easier reaction. oup.com

FDNB is added to the mixture, which is then stirred for a set period (e.g., 2 hours) at room temperature to allow for the complete reaction between FDNB and the free ε-amino groups. oup.comstackexchange.com

Following the derivatization, the protein is subjected to acid hydrolysis (typically using 6M HCl), which breaks all peptide bonds and liberates the amino acids. oup.comstackexchange.com

The DNP-group on the ε-amino position of lysine is stable to this acid hydrolysis, while any DNP groups attached to the N-terminal α-amino groups are also preserved. nih.govstackexchange.com The resulting ε-DNP-lysine can then be quantified to determine the amount of available lysine in the original sample. nih.gov

This method is considered reliable for measuring reactive lysine, which corresponds to the available lysine, particularly in materials where protein-protein reactions are predominant. google.com

After hydrolysis, the concentration of the ε-DNP-lysine derivative is determined.

Spectrophotometric Quantification: Initially, methods relied on colorimetric or spectrophotometric measurement of the yellow DNP-lysine derivative after extraction. google.com DNP derivatives of amino acids and proteolytic products exhibit a characteristic absorbance spectrum. nih.gov For instance, DNP derivatives of amino acids are stable at acidic pH (around 2.5) and show an absorption maximum (λmax) at approximately 395 nm. nih.gov However, these methods can suffer from interference from other DNP-derivatized compounds or excess reagent. oup.com

Chromatographic Quantification: To overcome the limitations of spectrophotometry, chromatographic techniques are employed to separate ε-DNP-lysine from interfering compounds, offering higher selectivity and accuracy. oup.com High-Performance Liquid Chromatography (HPLC) is the most common method. oup.comresearchgate.net

Separation: Reversed-phase HPLC columns are used to separate ε-DNP-lysine from byproducts like 2,4-dinitrophenol (B41442) (DNP), which results from the hydrolysis of excess FDNB reagent. oup.com

Detection: The absorption spectrum for ε-DNP-Lysine shows peaks around 258 nm and 346 nm, with a shoulder at 400 nm. oup.com Detection is often performed at wavelengths like 360 nm or 435 nm to enhance selectivity over DNP, which has low absorption at these wavelengths. oup.com An isocratic HPLC method has been developed that provides accurate and precise results for food samples like milk and lentils, with a coefficient of variation around 3%. oup.com

| Parameter | Condition | Source |

| Mobile Phase | Acetonitrile/0.1 M phosphate (B84403) buffer (pH 7.0) (35:65) | oup.com |

| Flow Rate | 1.5 mL/min | oup.com |

| Detection Wavelength | 435 nm | oup.com |

| Retention Time (ε-DNP-Lys) | 6.5 min | oup.com |

| Retention Time (DNP) | 2.8 min | oup.com |

This interactive table summarizes typical HPLC conditions for the quantification of ε-DNP-Lysine.

Thin-layer chromatography (TLC) has also been historically used for the identification and separation of DNP-amino acid derivatives. nih.gov

Probing Enzymatic Activity and Substrate Specificity

DNP derivatization is a versatile tool for studying enzyme kinetics, activity, and substrate interactions, particularly for oxidases and proteases.

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.govfrontiersin.org DNP-based methods are used to study DAAO in two primary ways:

Quantification of Enzymatic Product: An indirect assay for DAAO activity involves the chemical derivatization of the α-keto acid product. nih.govfrontiersin.org The α-keto acid produced by the DAAO reaction is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govfrontiersin.org This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is a colored compound that can be quantified spectrophotometrically at around 445 nm to determine the rate of the enzymatic reaction. frontiersin.org

Active Site Modification: FDNB can be used as a chemical modification reagent to identify crucial amino acid residues in the active site of DAAO. nih.gov Studies have shown that FDNB inactivates DAAO by modifying specific tyrosine and lysine residues. nih.gov Peptide mapping of the modified enzyme revealed that an O-DNP-tyrosine and an ε-DNP-lysine were formed, and the presence of a competitive inhibitor could protect the enzyme from this modification, suggesting these residues are within or near the active center. nih.gov This approach helps in elucidating the enzyme's structure-function relationship. nih.gov

The DNP group can be incorporated into enzyme substrates to study the activity and specificity of enzymes that act on lysine residues.

Lysyl Oxidases: Lysyl oxidases are enzymes that catalyze the oxidation of lysine side chains in proteins like collagen and elastin, a key step in the formation of cross-links. nih.gov The oxidation of lysine residues alters their charge and can be investigated using mimics or modified substrates. nih.gov While not a direct use of DNP-lysine as a substrate, the principles of modifying the ε-amino group are central to studying these enzymes.

Protease Assays: DNP is widely used as a quencher in fluorogenic peptide substrates for assaying protease activity. rndsystems.com In these substrates, a fluorescent group (fluorophore) and a DNP group (quencher) are attached to a peptide sequence. In the intact peptide, the fluorescence is quenched by the DNP. When a protease cleaves the peptide bond between the fluorophore and the quencher, the fluorescence increases, providing a sensitive measure of enzyme activity. rndsystems.com For example, the substrate Mca-YVADAPK(Dnp)-OH is used to measure the activity of certain endopeptidases and carboxypeptidases. rndsystems.com

Molecular Interactions and Recognition Studies

The 2,4-dinitrophenyl group is a classic hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. nih.govnih.gov This property makes DNP-lysine an invaluable tool for studying the fundamentals of molecular recognition, particularly antibody-antigen binding.

Isotype and Negative Controls: Because DNP is not naturally found in tissues, anti-DNP monoclonal antibodies are widely used as isotype controls or negative controls in various immunoassays, including ELISA, Western blot, and flow cytometry. synabs.be They help establish baseline readings and control for non-specific binding, ensuring the accuracy of experimental results. synabs.be

Aptamer Recognition: In a related field of molecular recognition, research has focused on developing DNA aptamers—short, single-stranded nucleic acid sequences—that can bind to specific targets. nih.govrsc.org Systems have been developed where DNA aptamers specifically recognize and bind to peptide tags composed of lysine residues. nih.gov This technology is used in affinity chromatography for the purification of recombinant proteins and demonstrates the broader principle of creating specific molecular recognition systems for lysine-containing entities. nih.gov

| Antibody System | Ligand | Binding Energy Contribution of Carrier (kcal/mole) | Source |

| Anti-DNP-PLL Antibodies | DNP(0.6)-PLL(240) | -0.8 to -2.1 | nih.gov |

| Anti-DNP-Protein Antibodies | DNP(0.6)-PLL(240) | up to +2.4 (repulsion) | nih.gov |

| Bivalent Antibody (cooperative effect) | Bivalent Antigen | -1.2 to -2.0 | nih.gov |

This interactive table presents research findings on the binding energies in anti-DNP antibody interactions, highlighting the influence of the carrier molecule and antibody structure.

Analysis of DNP-Ligand Binding to Receptor Systems and Cellular Components

The dinitrophenyl (DNP) group acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. This property, along with its specific binding characteristics, allows N-Epsilon-2,4-DNP-D-lysine and related DNP-ligands to be used as probes for studying molecular interactions.

A key application is in the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through a technique known as targeted Dynamic Nuclear Polarization (tDNP). rsc.orgrsc.org In this approach, a paramagnetic tag or polarizing agent (PA) is site-specifically placed on or near a biomolecule of interest to enhance the NMR signal of nearby atoms. rsc.org By attaching a PA to a ligand like a DNP-lysine derivative, researchers can study its binding to a specific receptor. When the DNP-ligand binds to its target, the PA selectively enhances the NMR signals of the amino acids at the binding site. rsc.org

This method, sometimes referred to as SelDNP, involves comparing a reference sample with uniformly dispersed PA to a sample prepared with the targeted, ligand-tethered PA. rsc.org The difference in the resulting spectra allows for the recovery of high-resolution data specifically from the ligand-receptor interaction site. rsc.org This has proven effective for revealing the carbohydrate-binding site of proteins and can be used to gain site-specific information even within complex environments like cell lysates. rsc.orgrsc.org The introduction of the DNP-containing probe induces paramagnetic relaxation enhancement (PRE) effects, which can be measured to extract distance information and map the binding interface. rsc.org

Table 1: Research Findings on DNP-Ligand Binding Analysis

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Targeted DNP (tDNP) / SelDNP | A polarizing agent is attached to a DNP-ligand. Upon binding to a receptor, it selectively enhances NMR signals at the interaction site. | Revealing protein binding sites, obtaining high-resolution structural data of the ligand-receptor complex, and studying interactions in complex mixtures like cell lysates. | rsc.orgrsc.org |

| Paramagnetic Relaxation Enhancement (PRE) | The paramagnetic tag on the DNP-ligand alters the relaxation times of nearby nuclei in the receptor, which is dependent on distance. | Mapping the binding site and determining the orientation of the ligand within the receptor pocket by measuring distances between the ligand and receptor atoms. | rsc.org |

| Competitive Binding Assays | The synthetic antigen DNP-poly-L-lysine can inhibit the immune response towards other antigens, demonstrating competition for binding to cellular receptors. | Investigating the specificity and competitive nature of immune receptor binding. The extent of inhibition was related to the quantity of the DNP-conjugate injected. | nih.gov |

Investigations into Cellular Uptake Mechanisms of DNP-Lysine Derivatives and Peptides

Understanding how modified amino acids and peptides enter cells is crucial for drug delivery and cellular biology. N-Epsilon-2,4-DNP-D-lysine serves as a model compound for investigating these transport mechanisms, particularly how cells handle small, antigenic molecules.

Research on the intestinal absorption of radiolabeled DNP-lysine ([3H]-DNP-lys) has shown that it is rapidly absorbed via a unique and saturable transport system. nih.gov This suggests the involvement of a specific carrier or receptor-mediated process rather than simple diffusion. A significant finding from these studies is the role of the immune system in modulating uptake. In rats that were immunized with DNP-conjugated bovine serum albumin (DNP-BSA), the subsequent absorption of [3H]-DNP-lys was depressed. nih.gov This indicates that the presence of circulating antibodies against the DNP hapten can interfere with and reduce its transport across the intestinal barrier, suggesting an immune-mediated mechanism for preventing the absorption of small molecules with antigenicity. nih.gov

The methodologies for studying the cellular entry of lysine derivatives often involve the use of specific inhibitors to identify the pathways involved. For instance, studies on pegylated poly-L-lysine have utilized amiloride (B1667095), an inhibitor of macropinocytosis, to determine the primary route of entry. nih.govdovepress.com Complete inhibition by amiloride indicated that the complexes enter cells via macropinosomes. nih.gov To further delineate the intracellular fate, researchers use fluorescently labeled compounds and track their colocalization with specific cellular markers, such as EEA-1 for early endosomes and transferrin receptors for clathrin-coated pits. nih.gov A lack of colocalization with these markers helps to rule out certain uptake pathways. nih.gov

Table 2: Research Findings on Cellular Uptake of DNP-Lysine and Derivatives

| System/Model | Key Findings | Methodology / Implication | Reference |

|---|---|---|---|

| Rat Intestinal Loops (in situ) | DNP-lysine is absorbed via a rapid, saturable, and unique route. | Suggests a carrier-mediated or receptor-mediated transport mechanism. | nih.gov |

| DNP-BSA Immunized Rats | Absorption of DNP-lysine was significantly depressed compared to non-immunized controls. | Demonstrates that the immune system can recognize and regulate the uptake of small antigenic molecules from the intestine. | nih.gov |

| Cancer Cell Lines (General Lysine Derivatives) | Cellular entry mechanisms can be identified using pathway-specific inhibitors like amiloride. | Inhibition of uptake by amiloride points to macropinocytosis as a key entry pathway for lysine-containing polymers. | nih.govdovepress.com |

| Intracellular Trafficking (General Lysine Derivatives) | The intracellular route is tracked by observing colocalization with markers for endosomes (EEA-1) or clathrin-coated pits (transferrin receptor). | Allows for the precise determination of the subcellular fate of the internalized compound. | nih.gov |

Role in Immunological Research Methodologies

Principles and Applications in Anti-DNP Antibody-Based Immunoassays

Anti-DNP antibodies are crucial reagents in a multitude of immunological assays. thermofisher.comcontractlaboratory.com Because the DNP hapten is not naturally found in tissues, it serves as an ideal, non-interfering target for developing controls and detection systems in various immunoassay formats. synabs.besynabs.be These assays leverage the highly specific binding between the DNP hapten and its corresponding antibody to detect and quantify molecules of interest. contractlaboratory.com Mouse monoclonal anti-DNP antibodies conjugated to enzymes like alkaline phosphatase are commercially available and widely used for applications such as ELISA and dot blots. sigmaaldrich.com

To generate an immune response against a small molecule like DNP, it must be covalently attached to a larger, immunogenic carrier molecule, creating a hapten-carrier conjugate. creative-diagnostics.comcreative-biolabs.com The carrier provides the necessary epitopes to engage helper T cells, which in turn help B cells to produce antibodies against the hapten. creative-biolabs.com The design of these conjugates is a critical step that influences the magnitude and specificity of the resulting antibody response. researchgate.net

Key factors in the design of an effective immunogen include the choice of carrier protein, the chemical strategy for coupling the hapten to the carrier, and the density of the hapten on the carrier molecule. creative-biolabs.comresearchgate.net

Carrier Proteins: Large proteins are chosen for their intrinsic immunogenicity. Commonly used carriers include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). creative-diagnostics.comnih.govnih.gov KLH is often preferred for immunization due to its high immunogenicity in mammalian hosts, while BSA and OVA are frequently used to prepare coating antigens for screening and immunoassays. creative-diagnostics.comnih.gov

Coupling Chemistry: The method of conjugation depends on the available functional groups on the hapten. creative-biolabs.com For haptens containing carboxyl groups, the active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common strategy to create a stable amide bond with amine groups on the carrier protein. nih.gov

Hapten Density: The number of hapten molecules conjugated per carrier protein molecule (hapten density or epitope density) is a crucial parameter for optimization. creative-biolabs.com Research has shown that an optimal hapten density can lead to a stronger immune response. For instance, in one study, a hapten density of approximately 15 molecules per carrier protein resulted in a high antibody titer with moderate specificity. nih.gov The characterization of these conjugates is often performed using methods like MALDI-TOF mass spectrometry to confirm the hapten-to-carrier ratio. nih.govnih.gov

Table 1: Examples of DNP-Carrier Conjugates Used in Immunological Studies

| Hapten Component | Carrier Protein | Application | Research Finding/Note | Citation(s) |

| DNP-aminocaproic acid | Bovine Thyroglobulin (BTG) | Immunogen Preparation | Used to generate high-titer antiserum and monoclonal antibodies in mice. | nih.gov |

| DNP-aminocaproic acid | Bovine Serum Albumin (BSA) | Immunogen & Assay Reagent | Used for immunization and as a coating antigen in ELISA. | nih.govnih.gov |

| DNP | Keyhole Limpet Hemocyanin (KLH) | Immunogen Preparation | KLH is highly immunogenic; immunization in zebrafish induced changes in leukocyte populations and immunoglobulin gene expression. | creative-diagnostics.comnih.gov |

| DNP-lysine | Human Serum Albumin (HSA) | Affinity Determination | Used as a multivalent antigen to measure the affinity of monoclonal anti-DNP antibodies. | nih.gov |

Competitive binding assays are a common immunoassay format used for the detection and quantification of small molecules (haptens) like DNP. nanotempertech.com The fundamental principle involves competition between a labeled antigen and an unlabeled antigen (from the sample) for a limited number of antibody binding sites. nanotempertech.comnicoyalife.com

A typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for DNP is configured as follows:

A microplate is coated with a DNP-protein conjugate, such as DNP-BSA. nih.gov

The research sample, potentially containing free DNP, is added to the wells along with a known, limited amount of enzyme-conjugated anti-DNP antibody. nih.gov

The free DNP in the sample competes with the DNP-BSA immobilized on the plate for binding to the anti-DNP antibody. nih.gov

After an incubation period, the plate is washed, removing the antibody-DNP complexes that formed in the solution. The amount of enzyme-conjugated antibody remaining bound to the plate is inversely proportional to the concentration of free DNP in the sample. cellbiolabs.com

A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent). A lower signal indicates a higher concentration of DNP in the original sample. nih.gov

Research has demonstrated the high sensitivity of this format. A competitive ELISA using a fluorogenic substrate was able to detect as little as 10 femtomoles of DNP, which was 50 times more sensitive than an assay using a conventional chromogenic substrate. nih.gov This sensitive and straightforward assay principle can be generalized for the detection of other haptens or small molecule drugs. nih.gov

Studies on Antibody Specificity and Affinity for DNP Haptens

The DNP system has been instrumental in dissecting the concepts of antibody specificity and affinity. Specificity refers to the ability of an antibody to distinguish between the target hapten and other structurally similar molecules, while affinity is a measure of the strength of the binding interaction between the antibody's binding site and a single epitope.

Numerous studies have characterized panels of monoclonal anti-DNP antibodies to understand these properties. One significant study compared five different techniques to determine the affinities of nine distinct monoclonal anti-DNP antibodies for ³H-epsilon-DNP-L-lysine. nih.gov The methods, while yielding correlated results, have different practical considerations. nih.gov The study highlighted that even a small proportion of high-affinity antibody can significantly affect the measured affinity of a predominantly low-affinity antibody population. nih.gov

Table 2: Comparison of Techniques for Measuring Anti-DNP Antibody Affinity

| Technique | Ligand Used | Principle | Key Observation | Citation |

| Equilibrium Dialysis | ³H-DNP-lysine | Measures the distribution of a radiolabeled ligand between a chamber with antibody and a chamber without, separated by a semi-permeable membrane. Considered a gold standard. | Cumbersome but provides unequivocal affinity values. | nih.gov |

| Ammonium (B1175870) Sulphate Globulin Precipitation | ³H-DNP-lysine | Uses ammonium sulphate to precipitate antibody-ligand complexes, separating them from free ligand. | A simple and widely applicable assay. | nih.gov |

| Polyethylene Glycol (PEG) Precipitation | ¹²⁵I-HOP-DNP-lysine or ¹²⁵I-DNP-HSA | Uses PEG to precipitate antigen-antibody complexes. | Can be used with different labeled ligands. | nih.gov |

Investigation of Immune Complex Formation and Clearance in Research Models

When antibodies bind to multivalent antigens, such as a DNP-carrier conjugate, they can form networks known as immune complexes (ICs). The formation, characteristics, and subsequent clearance of these ICs are critical aspects of the immune response and have been studied using the DNP system. nih.govnih.gov

The fate of an immune complex in vivo is heavily influenced by its size and the properties of the antibody's Fc domain. nih.gov Research using preclinical rat models has shown that the clearance of ICs is size-dependent, with larger complexes being cleared from circulation more rapidly than smaller ones. nih.gov Furthermore, ICs formed with antibodies having a normal, wildtype Fc domain were cleared faster than those with modified Fc domains that have ablated immune effector functions. nih.gov

A practical application of this principle has been demonstrated in research aiming to extend the half-life of small therapeutic molecules like nanobodies. nih.govrsc.org By conjugating a DNP hapten to a nanobody, researchers enabled the in-situ formation of large immune complexes with naturally occurring anti-DNP antibodies in the body. nih.govrsc.org This increase in size prevents the small nanobody-DNP conjugate from being rapidly eliminated by the kidneys. nih.gov Moreover, the Fc portion of the anti-DNP antibody within the complex can engage the neonatal Fc receptor (FcRn), a recycling pathway that rescues the complex from degradation and further extends its circulation time. nih.gov Studies in zebrafish have also utilized DNP-KLH to investigate immune responses, showing that the route of administration (injection vs. immersion) impacts leukocyte populations and immunoglobulin expression, which are foundational elements for subsequent immune complex formation. nih.govresearchgate.net

Advanced Analytical Techniques Leveraging N Epsilon 2,4 Dnp D Lysine Hydrochloride

Chromatographic Separation and Detection Methods for DNP-Amino Acids and Derivatives

Chromatographic techniques are fundamental for the separation and analysis of amino acids. The derivatization of amino acids with the DNP group, as seen in N-Epsilon-2,4-DNP-D-lysine, enhances their detection, particularly with UV detectors. nih.gov This derivatization has been a cornerstone in protein sequencing since Sanger's initial work on insulin. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of DNP-amino acids due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, where the DNP derivatives are separated based on their hydrophobicity. nih.govnih.gov The DNP tag significantly increases the hydrophobicity of the amino acid, allowing for excellent retention and separation on nonpolar stationary phases like C8 or C18. sigmaaldrich.comnih.gov

The detection of DNP-amino acids in HPLC is typically accomplished using a UV-Vis detector. The DNP group has a characteristic maximum absorption wavelength, often around 360 nm, which provides a selective window for detection with minimal interference from other sample components. sigmaaldrich.comchromatographyonline.com Methods have been developed for the rapid separation of DNP derivatives, with some analyses being completed in under a minute. nih.gov For instance, a method for analyzing acetaldehyde (B116499) as its DNP-hydrazone derivative was optimized for a run time of just 11 minutes. nih.gov The sensitivity of these methods is notable, with detection limits often reaching the picomole level. nih.govnih.gov

Several factors are optimized to achieve effective separation, including the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), column temperature, and flow rate. sigmaaldrich.comnih.gov Ion-pairing reagents, such as 1-heptane sulphonic acid, can be added to the mobile phase to improve the retention and resolution of polar DNP-amino acids on reversed-phase columns. researchgate.net

| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |

| Analyte | Aldehyde/Ketone-DNPH Derivatives sigmaaldrich.com | L-lysine hydrochloride nih.gov | Acetaldehyde-DNP nih.gov |

| Column | Ascentis Express C18 (10 cm x 4.6 mm, 2.7 µm) sigmaaldrich.com | C18 (250 mm x 4.6 mm, 5 µm) nih.gov | Not Specified |

| Mobile Phase | Water:Acetonitrile (40:60) sigmaaldrich.com | 10 mM Potassium dihydrogen phosphate (B84403) (pH 7.5) nih.gov | Gradient Program nih.gov |

| Flow Rate | 2 mL/min sigmaaldrich.com | 0.5 mL/min nih.gov | Not Specified |

| Detection | UV, 360 nm sigmaaldrich.com | UV, 214 nm nih.gov | Not Specified |

| Temperature | 30 °C sigmaaldrich.com | 25 °C nih.gov | Ambient nih.gov |

This table presents example HPLC conditions used for the analysis of DNP derivatives and related compounds, demonstrating the versatility of the technique.

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the separation and identification of DNP-amino acids. nih.gov It is particularly useful for screening multiple samples simultaneously and has been applied since the early days of protein chemistry. nih.govdtic.mil

Various adsorbents are used as the stationary phase, including silica (B1680970) gel, polyamide, and cellulose. nih.govnih.govreachdevices.com The choice of stationary phase and mobile phase is critical for achieving successful separation. For example, polyamide layers have been effectively used for the chromatography of DNP-amino acids like DNP-lysine. nih.gov A combination of solvents is typically used for the mobile phase to modulate the polarity and achieve differential migration of the DNP-amino acids. dtic.milresearchgate.net For instance, a mixture of ethanol (B145695), acetone, and water has been used as an eluent for separating Nε-DNP-L-Lysine hydrochloride on HPTLC plates. merckmillipore.com

DNP-amino acids are inherently colored (yellow), which allows for their direct visualization on the TLC plate, with detection limits in the sub-microgram range. dtic.mil For enhanced sensitivity, the plates can be viewed under UV light. dtic.mil The Rf value (retention factor) for each spot is calculated and compared with standards for identification. Two-dimensional TLC, using two different solvent systems in perpendicular directions, can be employed to resolve complex mixtures of DNP-amino acids. dtic.mil

| Stationary Phase | Mobile Phase (Eluent) | Analyte Example | Reference |

| HPTLC CN F254s | Ethanol/acetone/water (25/30/45 v/v/v) with 0.2 mol/L lithium chloride | Nε-DNP-L-Lysine hydrochloride | merckmillipore.com |

| Polyamide Layer | Not specified in abstract | DNP-Lysine | nih.gov |

| Silica Gel G | n-propanol/NH3 34% (7:3 v/v) | DNP-Arg, α-DNP-Lys | dtic.mil |

| Silica Gel | n-propanol-water (70+30 v/v) | General Amino Acids | orientjchem.org |

| Silica Gel | Ethanol-toluene (2:3 V/V) | L-proline, L-lysine (as PITC derivatives) | researchgate.net |

This table summarizes different TLC systems that have been successfully employed for the separation of DNP-amino acids and related compounds.

Spectrophotometric and Fluorometric Quantification Approaches for DNP-Labeled Molecules

The quantification of DNP-labeled molecules is frequently achieved through spectrophotometry, leveraging the strong light-absorbing properties of the dinitrophenyl group. Fluorometric methods are also utilized in broader analytical contexts, though spectrophotometry is more direct for DNP compounds.

The DNP group acts as a chromophore, absorbing light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. dtic.mil This property is the basis for the quantitative analysis of DNP-derivatives, including N-Epsilon-2,4-DNP-D-lysine hydrochloride, using UV-Vis spectrophotometry. The absorbance is measured at the wavelength of maximum absorption (λmax), which for many DNP derivatives is in the range of 360 nm when derivatized from hydrazines or around 254-280 nm for other contexts. sigmaaldrich.comnih.govmerckmillipore.com According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the DNP-labeled molecule in the solution, allowing for straightforward quantification when compared against a standard curve. This principle is widely applied for detection in HPLC systems. sigmaaldrich.com

While DNP itself is not fluorescent (and can act as a quencher), fluorometric techniques are highly relevant in the broader context of amino acid analysis. nih.gov For other derivatives, such as those made with dansyl chloride, fluorescence provides exceptional sensitivity. nih.gov In some HPLC methods for amino acids, fluorescence detectors are used after post-column derivatization. researchgate.net For DNP compounds specifically, quantification relies predominantly on their inherent absorbance rather than fluorescence. mdpi.com Fluorometric methods are generally more specific than absorbance-based methods, as they require a specific fluorophore to be bound to the analyte of interest. denovix.com

| Technique | Principle | Application to DNP-Molecules | Common Wavelengths | Reference |

| Spectrophotometry (UV-Vis) | Measures absorbance of light by chromophores. mdpi.com | Direct quantification based on the DNP group's strong absorbance. Used as a primary detection method in HPLC. | ~360 nm (for DNPH derivatives), ~254 nm, ~280 nm | sigmaaldrich.comnih.govmerckmillipore.com |

| Fluorometry | Measures fluorescence emitted by fluorophores after excitation. denovix.com | Generally not direct, as DNP is a quencher. Used for other amino acid derivatives (e.g., dansyl). nih.gov | N/A for DNP | nih.gov |

This table compares the principles and applications of spectrophotometric and fluorometric techniques for the analysis of DNP-labeled molecules.

Surface Plasmon Resonance (SPR) Biosensing for DNP-Ligand Interactions

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring and characterization of biomolecular interactions. nih.govbiotechniques.com It has become an invaluable tool in drug discovery and life sciences for measuring binding affinity and kinetics. nih.govnih.gov The DNP moiety, particularly DNP-lysine, serves as a classic model hapten for studying ligand-receptor interactions, especially in immunology.

In a typical SPR experiment, a ligand, such as N-Epsilon-2,4-DNP-D-lysine, is immobilized on the surface of a gold-coated sensor chip. biotechniques.comyoutube.com An analyte, such as an anti-DNP antibody or another DNP-binding protein, is then flowed over the surface in a microfluidics system. researchgate.net The binding of the analyte to the immobilized DNP-lysine causes a change in the refractive index at the sensor surface. biotechniques.com This change is detected in real-time and is proportional to the mass of analyte bound, measured in Resonance Units (RU). nih.govyoutube.com

By analyzing the SPR sensorgram (a plot of RU versus time), researchers can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov This makes SPR an excellent platform for:

Screening for and characterizing anti-DNP antibodies.

Studying the specificity and cross-reactivity of binding proteins.

Conducting competitive binding assays to identify other small molecules that bind to the same target.

The high sensitivity of SPR allows for the detection of interactions even with low molecular weight compounds and at low concentrations, making it a versatile tool for studying the interactions of DNP-modified molecules. nih.govnih.gov

Integration with Mass Spectrometry for Structural Elucidation of DNP-Modified Biomolecules

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of molecules. nih.gov When coupled with separation techniques like HPLC (LC-MS) and used in tandem (MS/MS), it provides unparalleled sensitivity and specificity for identifying DNP-modified biomolecules. nih.govnih.gov

In the context of proteomics, MS is used to identify proteins and map their post-translational modifications (PTMs). alexkentsis.netyoutube.com The DNP group, when attached to a lysine (B10760008) residue within a peptide, introduces a specific mass shift. In a "bottom-up" proteomics workflow, a DNP-modified protein is digested into smaller peptides, which are then analyzed by MS. youtube.comnih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of these peptides. The presence of a DNP-modified peptide is indicated by a mass increase corresponding to the DNP moiety.

Tandem mass spectrometry (MS/MS) is then used for structural elucidation. nih.govalexkentsis.net A specific DNP-modified peptide ion is selected and fragmented inside the mass spectrometer. The resulting fragment ions (the MS/MS spectrum) provide sequence information, allowing researchers to pinpoint the exact location of the DNP modification on the peptide chain—in this case, the epsilon-amino group of a lysine residue. alexkentsis.netnih.gov This approach is crucial for identifying the specific sites of protein modification in complex biological samples. nih.gov

| Mass Spectrometry Technique | Application for DNP-Modified Biomolecules | Information Gained | Reference |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of intact DNP-peptides. | Confirms the presence of the DNP modification by detecting the expected mass shift. | nih.govnih.gov |

| Tandem MS (MS/MS) | Fragments DNP-peptides and analyzes the resulting product ions. | Provides peptide sequence information, enabling the precise localization of the DNP group on a specific lysine residue. | nih.govalexkentsis.net |

| LC-MS | Separates complex peptide mixtures before MS analysis. | Allows for the analysis of DNP-modified peptides from complex biological samples like protein digests. | nih.gov |

This table outlines the roles of different mass spectrometry techniques in the analysis and structural elucidation of DNP-modified biomolecules.

Mechanistic and Theoretical Considerations in N Epsilon 2,4 Dnp D Lysine Hydrochloride Research

Stereochemical Implications of D-Lysine Derivatization in Biological Systems

Biological systems, particularly enzymes and receptors, are inherently chiral, predominantly recognizing and utilizing L-amino acids. The introduction of a D-amino acid derivative like N-Epsilon-2,4-DNP-D-lysine hydrochloride therefore presents a stereochemical challenge that can be used to investigate the specificity and flexibility of molecular recognition events.

Research into the effects of lysine's Cα stereochemistry reveals that while biological systems are optimized for L-lysine, they can sometimes accommodate D-lysine derivatives, albeit with significant consequences for binding affinity and thermodynamics. Studies on epigenetic reader proteins, which bind to methylated lysine (B10760008) residues on histones, have shown that the substitution of a native L-lysine derivative with its D-enantiomer leads to a measurable reduction in binding affinity. nih.gov This decreased affinity is often the result of less favorable binding enthalpy (ΔH°), which can be attributed to weaker cation–π interactions and hydrogen bonding within the protein's binding pocket. nih.gov

Interestingly, the binding of D-lysine derivatives can sometimes be associated with a more favorable entropy of binding (ΔS°). This may be due to the D-isomer having a greater degree of conformational freedom within the binding site compared to its more rigidly held L-isomer counterpart. nih.gov The specific conformation of the lysine side chain within the active site is a critical determinant of stereochemical outcomes. nih.gov Even if a D-amino acid can be accommodated, the geometry of its side chain relative to the protein's interacting residues is altered, impacting the precise network of non-covalent interactions.

These findings underscore that the stereocenter of the amino acid is a critical determinant in protein-ligand interactions. While enzymes like histone lysine methyltransferases and demethylases show a strong preference for their native L-lysine substrates, reader proteins that recognize these modifications may exhibit a greater, though still limited, tolerance for D-lysine stereochemistry. nih.gov

| Parameter | Observation when L-Lysine is replaced with D-Lysine Derivative | Potential Rationale |

|---|---|---|

| Binding Affinity (Kd) | Decreased (Higher Kd value) | Suboptimal fit and weaker interactions in the binding pocket. |

| Binding Enthalpy (ΔH°) | Less Favorable | Weaker cation-π interactions and/or disrupted hydrogen bonding network. nih.gov |

| Binding Entropy (ΔS°) | More Favorable | Higher conformational freedom of the D-isomer side chain within the complex. nih.gov |

Electronic and Steric Effects of the DNP Group in Molecular Recognition and Probe Function

The 2,4-dinitrophenyl (DNP) group is a small organic moiety that functions as a potent hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier protein. nih.govsynabs.be Its effectiveness in molecular recognition and as a laboratory probe is a direct result of its unique electronic and steric characteristics.

Electronic Effects: The DNP group consists of a benzene ring substituted with two nitro groups (NO₂). These nitro groups are powerful electron-withdrawing groups, which pull electron density away from the aromatic ring. This effect makes the DNP ring electron-deficient and capable of engaging in favorable π-π stacking interactions with electron-rich aromatic residues (such as tryptophan, tyrosine, and phenylalanine) found in protein binding sites, particularly in antibodies.

Steric Effects: Structurally, the DNP group is relatively small, planar, and rigid. nih.gov Its defined size and shape allow it to fit snugly into specific, high-affinity binding pockets of anti-DNP antibodies. Because DNP is not found endogenously in tissues, it serves as an ideal and highly specific immunological tag. synabs.be Antibodies raised against DNP can exhibit exceptionally high affinities, often in the range of 10¹⁰ to 10¹¹ M⁻¹. nih.gov

These properties make the DNP group an invaluable tool for probe functions:

Immunoassays: DNP-labeled molecules can be detected with high sensitivity and specificity using anti-DNP antibodies. nih.gov

In Situ Hybridization: DNP-labeled oligonucleotide probes are used to detect specific DNA or RNA sequences, with subsequent detection via enzyme- or fluorophore-conjugated anti-DNP antibodies, often resulting in lower background noise compared to other systems. biosyn.com

Hapten-Carrier Systems: The DNP group is a classic hapten used in immunology to study the mechanisms of antibody production and B-cell activation.

| Property | Description | Functional Implication |

|---|---|---|

| Electronic Nature | Aromatic ring with two strong electron-withdrawing nitro groups. | Promotes π-π stacking and other non-covalent interactions in antibody binding sites. |

| Steric Profile | Small, rigid, and planar structure. nih.gov | Allows for a precise, high-affinity fit into complementary binding pockets. |

| Immunogenicity | Acts as a highly effective hapten, eliciting a strong immune response. synabs.bebiosyn.com | Enables the generation of high-titer, high-affinity monoclonal antibodies for detection. nih.gov |

| Biological Origin | Not found endogenously in biological tissues. synabs.be | Ensures high specificity in assays with minimal cross-reactivity to endogenous molecules. |

Computational Modeling and Simulation of DNP-Biomolecule Complexes

To gain a deeper, atomic-level understanding of the interactions between DNP-labeled molecules and their biological targets, researchers employ a variety of computational modeling and simulation techniques. nih.gov These methods are crucial for rationalizing experimental observations and for designing new molecular probes.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (such as DNP-D-lysine) when bound to a receptor (like an anti-DNP antibody) to form a stable complex. nih.gov Docking algorithms explore various binding poses and use scoring functions to rank them, providing hypotheses about the key interactions—such as hydrogen bonds, hydrophobic contacts, and π-stacking—that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of biomolecular complexes, simulating their movement over time. nih.gov Starting from a docked pose, an MD simulation can assess the stability of the predicted complex and reveal the flexibility of both the ligand and the protein. These simulations have been used to understand the binding of lysine derivatives in protein pockets, showing how stereochemistry affects the geometry and dynamics of the bound state. nih.gov Furthermore, advanced techniques like funnel metadynamics can be used in conjunction with MD to calculate the free energy of binding, offering a quantitative measure of affinity that can be compared with experimental data. nih.gov

Integrative Modeling: Modern computational approaches often integrate experimental data with modeling to generate more accurate structures of biomolecular complexes. nih.govyoutube.com For instance, distance restraints obtained from experiments like cross-linking mass spectrometry can be incorporated into simulation software (such as HADDOCK) to guide the modeling process and produce a structure that is consistent with all available data. youtube.comyoutube.com

These computational tools allow researchers to dissect the contributions of stereochemistry, steric hindrance, and electronic effects to binding. By simulating and visualizing DNP-biomolecule complexes, scientists can understand why anti-DNP antibodies bind with such high affinity and how the D-stereochemistry of the lysine backbone influences the orientation and dynamics of the DNP moiety within the binding site.

Future Prospects and Emerging Research Directions

Development of Novel Bioanalytical Probes and Research Tools

The dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule like a protein. synabs.be This property is central to the utility of N-Epsilon-2,4-DNP-D-lysine hydrochloride in developing sophisticated bioanalytical tools. Because the DNP hapten is not naturally found in tissues, it serves as an ideal and specific tag for immunoassays. synabs.be

Future research is focused on leveraging this hapten-carrier relationship to create highly specific and sensitive detection systems. When N-Epsilon-2,4-DNP-D-lysine is incorporated into a peptide or protein, it can be used as an immunogen to generate monoclonal antibodies that specifically recognize the DNP moiety. These anti-DNP antibodies are invaluable as research reagents and are frequently used as non-targeting isotype controls in both in vitro and in vivo studies to establish baseline readings and ensure accuracy. synabs.be

The development of novel probes involves using DNP-D-lysine labeled molecules to track, localize, and quantify biological interactions. For instance, a peptide containing DNP-D-lysine can be introduced into a biological system, and its binding partners or cellular location can be determined using fluorescently labeled anti-DNP antibodies. This approach is also used to visualize and detect oxidative damage in tissues through the immunodetection of DNP adduction. synabs.be The stability conferred by the D-amino acid backbone makes these probes resistant to enzymatic degradation, a significant advantage for in vivo studies.

Table 1: Applications of DNP-Lysine in Bioanalytical Probes

| Application Area | Description | Key Advantage of DNP Moiety |

|---|---|---|

| Immunoassay Development | Used as a hapten to generate specific anti-DNP antibodies for use in ELISA, Western blotting, and immunohistochemistry. | High immunogenicity and specificity as a non-endogenous tag. synabs.be |

| Isotype Controls | Anti-DNP antibodies serve as controls to account for non-specific binding in immunoassays. | Provides a reliable baseline for experimental accuracy. synabs.be |

| Cellular Imaging | DNP-labeled peptides or proteins are detected with fluorescent anti-DNP antibodies to visualize cellular processes. | Specific and high-affinity binding allows for clear signal detection. |

Advancements in High-Throughput Screening Methodologies Utilizing DNP-D-lysine Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. creative-peptides.com DNP-D-lysine derivatives are poised to play a significant role in the advancement of HTS methodologies, particularly in the discovery of novel peptide-based therapeutics and enzyme inhibitors.

The DNP group serves as a versatile and reliable tag for detection in various HTS formats. For example, large peptide libraries can be synthesized with a DNP-D-lysine residue incorporated into each peptide. These libraries can then be screened against a specific target protein (e.g., a receptor or enzyme). The binding of a peptide to the target can be detected and quantified using an enzyme-linked anti-DNP antibody in an ELISA-based format. This methodology allows for the rapid identification of "hit" compounds from vast libraries. creative-peptides.comtangobio.com

Emerging HTS platforms are being designed to leverage the unique properties of DNP-D-lysine. These include phage display and bead-based screening assays. nih.gov In a phage display screen, a library of peptides is expressed on the surface of bacteriophages. Those that bind to a target of interest can be isolated, and the DNP tag can be used for secondary validation or screening under different conditions. Similarly, in bead-based library screening, each bead holds a unique peptide sequence containing a DNP-D-lysine. Beads that bind to a fluorescently labeled target can be identified and isolated for sequencing. nih.gov The resistance of the D-amino acid backbone to proteases is a crucial advantage, as it ensures the stability of the library peptides throughout the screening process.

Table 2: HTS Methodologies Incorporating DNP-Lysine Derivatives

| HTS Platform | Role of DNP-D-Lysine Derivative | Advantage |

|---|---|---|

| ELISA-Based Screening | Incorporated into library peptides as a detection tag for quantifying binding to an immobilized target. | Enables sensitive, enzyme-linked colorimetric or fluorescent readout. |

| Phage Display | Used as a tag for affinity maturation and secondary screening of phage-displayed peptides. | Allows for versatile detection and validation of binding candidates. nih.gov |

| Bead-Based Libraries | Serves as a handle for detection or immobilization on solid supports for screening against soluble targets. | Facilitates the identification and isolation of hit compounds from one-bead-one-compound libraries. nih.gov |

Exploration in Synthetic Biology and Non-Canonical Amino Acid Research with D-Lysine Derivatives

Synthetic biology and the field of non-canonical amino acid (ncAA) research are revolutionizing protein engineering by moving beyond the 20 standard proteinogenic amino acids. researchgate.net The site-specific incorporation of ncAAs with novel chemical properties into proteins allows for the creation of new biological functions and more robust therapeutic molecules. acs.org D-lysine derivatives, including N-Epsilon-2,4-DNP-D-lysine, are of particular interest in this field.

The primary method for incorporating ncAAs is through the expansion of the genetic code. acs.org This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific ncAA and incorporate it in response to a nonsense codon (e.g., the amber stop codon, UAG) in an mRNA sequence. vcu.edufrontiersin.org The pyrrolysyl-tRNA synthetase (PylRS) system has been extensively engineered to incorporate a wide variety of lysine (B10760008) derivatives. researchgate.netnih.gov

However, the ribosomal incorporation of D-amino acids presents a significant challenge, as the ribosome's peptidyltransferase center is stereospecific and strongly favors L-amino acids. nih.gov The rate of peptide bond formation with a D-aminoacyl-tRNA is markedly slower. nih.gov Despite this hurdle, researchers are making progress. Strategies to overcome this limitation include evolving polysubstrate-specific tRNA synthetases and modifying the ribosome itself to better accommodate D-amino acids. harvard.edursc.org

The motivation for incorporating D-amino acids like D-lysine is substantial. Peptides and proteins constructed with D-amino acids exhibit remarkable resistance to proteolysis by naturally occurring proteases, which typically only recognize L-amino acids. nih.gov This increased stability can dramatically extend the half-life of peptide-based drugs in the body. nih.gov The incorporation of D-lysine derivatives allows for the creation of peptides with enhanced therapeutic properties, and the DNP group can serve as a useful probe to study their structure and function.

Table 3: Research Directions for D-Lysine Derivatives in Synthetic Biology

| Research Area | Objective | Key Challenge | Emerging Solution |

|---|---|---|---|

| Genetic Code Expansion | Site-specific incorporation of D-lysine derivatives into proteins in vivo. | Ribosomal machinery discriminates against D-amino acids. nih.gov | Engineering of ribosomes and development of polysubstrate-specific aminoacyl-tRNA synthetases. harvard.edursc.org |

| Protease-Resistant Peptides | Creation of therapeutic peptides with extended in vivo stability. | Maintaining biological activity after replacing L-amino acids with D-amino acids. | Rational design and mirror-image phage display to identify functional D-peptides. nih.gov |

| Protein Engineering | Introducing novel chemical functionalities (e.g., the DNP hapten) at specific sites in a protein for probing function. | Ensuring proper protein folding and function after ncAA incorporation. | Using evolved aaRS/tRNA pairs that are highly specific for the desired D-amino acid derivative. vcu.edu |

常见问题

Basic: What are the recommended methodologies for synthesizing and purifying N-Epsilon-2,4-DNP-D-lysine hydrochloride?

Methodological Answer:

Synthesis typically involves the selective modification of lysine’s ε-amino group with 2,4-dinitrophenyl (DNP) groups. A common approach is to react D-lysine hydrochloride with 2,4-dinitrobenzenesulfonic acid (DNBS) under alkaline conditions (pH 8-9) to facilitate nucleophilic substitution. Purification requires reversed-phase HPLC or column chromatography to isolate the product from unreacted reagents and byproducts. Post-synthesis, lyophilization is recommended to stabilize the compound . Characterization via -NMR and mass spectrometry (MS) is critical to confirm structural integrity and purity (>98%) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Key techniques include:

- HPLC with UV detection (λ = 360 nm for DNP absorption) to assess purity and monitor degradation.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H] ion for CHNO·HCl).

- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve stereochemistry and confirm D-lysine configuration.

- FT-IR spectroscopy to identify functional groups (e.g., NO stretching at 1520–1350 cm) .

Advanced: How can researchers optimize stability and solubility of this compound in experimental buffers?

Methodological Answer:

Stability is pH-dependent; avoid prolonged exposure to alkaline conditions (pH > 8) to prevent hydrolysis. For solubility:

- Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM).

- In aqueous buffers (e.g., PBS), maintain pH 5–7 and low ionic strength (<100 mM) to minimize aggregation.

- Storage: Aliquot in amber vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor degradation via weekly HPLC checks .

Advanced: How is this compound utilized in protein modification studies, and what are the key experimental controls?

Methodological Answer:

The compound is used to label lysine residues in proteins for tracking conformational changes or interactions. Key steps:

Reaction Optimization : Titrate molar ratios (DNP:protein) to avoid over-labeling, which may alter protein function.

Controls :

- Negative control : Incubate protein with reaction buffer lacking DNP reagent.

- Competitive inhibition : Pre-treat with excess free lysine to block nonspecific binding.

Validation : Use SDS-PAGE with UV visualization or anti-DNP antibodies (Western blot) to confirm labeling efficiency .

Advanced: How should researchers address contradictions in reported data on the compound’s reactivity with thiol groups?

Methodological Answer:

Discrepancies may arise from varying redox conditions or competing nucleophiles. To resolve:

Redox Buffers : Include reducing agents (e.g., TCEP) to suppress thiol-disulfide exchange.

Competition Assays : Compare reaction kinetics in systems with/without added thiols (e.g., β-mercaptoethanol).

LC-MS/MS Analysis : Identify adducts (e.g., DNP-cysteine) to quantify cross-reactivity .

Advanced: What strategies are recommended for troubleshooting low yields in large-scale synthesis?

Methodological Answer:

Low yields often stem from incomplete reaction or side-product formation. Mitigate via:

- Stepwise Temperature Control : Start at 4°C to minimize DNBS hydrolysis, then gradually increase to 25°C.

- In-line Monitoring : Use real-time UV spectroscopy (360 nm) to track reaction progress.

- Byproduct Removal : Introduce scavenger resins (e.g., quaternary ammonium salts) to absorb unreacted DNBS .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with inert material (vermiculite).

- Waste Disposal : Collect in sealed containers labeled for hazardous organic waste .

Advanced: How does the stereochemistry of D-lysine in this compound influence its biochemical interactions?

Methodological Answer:

The D-configuration may reduce metabolic degradation (vs. L-lysine) but alter binding affinity in chiral environments (e.g., enzyme active sites). To study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。